molecular formula C4H6N2S B2859080 4-(Methylthio)-1H-pyrazole CAS No. 1393128-21-6

4-(Methylthio)-1H-pyrazole

Cat. No. B2859080
CAS RN: 1393128-21-6
M. Wt: 114.17
InChI Key: VQRKUUUHFSFKAB-UHFFFAOYSA-N
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Description

In general, pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. The term “4-(Methylthio)-1H-pyrazole” suggests a pyrazole compound with a methylthio group attached to the 4th carbon .


Synthesis Analysis

The synthesis of pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones. The addition of a methylthio group would likely involve a subsequent reaction with a methylthiolating agent .


Molecular Structure Analysis

As a pyrazole, this compound would have a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen atoms. The “4-(Methylthio)” indicates a -SCH3 group attached to the 4th carbon in the ring .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions, including substitutions, additions, and oxidations. The presence of the methylthio group may influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the methylthio group could influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

1. Building Blocks for Pyrazole Derivatives

4-(Methylthio)-1H-pyrazole derivatives serve as essential building blocks for a wide variety of pyrazole compounds. For instance, 5-Amino-3-methylthio-1H-pyrazoles are particularly significant in this regard. These derivatives, when treated with CH3I, undergo methylation at endocyclic nitrogens, with the product isomer ratios influenced by the nature of the 4-position substituent in the pyrazole ring. Such processes have been characterized by X-ray diffraction analysis and ab initio calculations (Ren et al., 2010).

2. Synthesis of Antihyperglycemic Agents

4-(Methylthio)-1H-pyrazole derivatives have been instrumental in the synthesis of potent antihyperglycemic agents. A specific example includes the synthesis of 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H- pyrazol-3-one, which has shown significant efficacy in reducing plasma glucose levels in diabetic mice. This synthesis demonstrates the compound's role in correcting hyperglycemia by selectively inhibiting renal tubular glucose reabsorption (Kees et al., 1996).

3. Development of CuI Complexes

In the field of inorganic chemistry, 4-(Methylthio)-1H-pyrazole derivatives have been used to develop CuI complexes with N, N', S, S' scorpionate ligands. These complexes exhibit unique dinuclear structures with each Cu(I) center in a distorted tetrahedral environment. Their dimerization constants and thermodynamic parameters have been extensively studied through nuclear magnetic resonance (NMR) and cyclic voltammetry experiments (Gennari et al., 2008).

4. Radical Polymerization

Pyrazole-based dithiocarbamates, derived from 4-(Methylthio)-1H-pyrazole, have shown considerable utility as reversible addition fragmentation chain transfer (RAFT) agents. These agents enable control over the molar mass and dispersity in the radical polymerization of various monomers. Notably, introducing electron-withdrawing substituents to the pyrazole ring enhances their activity as RAFT agents, which is particularly evident in methyl methacrylate polymerization (Gardiner et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some pyrazoles are used in medicinal chemistry due to their ability to interact with biological targets .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with “4-(Methylthio)-1H-pyrazole” would depend on its specific properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if the compound shows promise in medicinal chemistry, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

4-methylsulfanyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-7-4-2-5-6-3-4/h2-3H,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRKUUUHFSFKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)-1H-pyrazole

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